
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde (DFCB) is a fluorinated aldehyde compound that has been widely used in scientific research due to its unique properties. DFCB is a highly reactive compound that can undergo various reactions, making it an essential compound in the field of organic chemistry.
Mechanism Of Action
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is a highly reactive compound that can undergo various reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde can also undergo reduction to form the corresponding alcohol or oxidation to form the corresponding acid. The mechanism of action of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde depends on the reaction it undergoes.
Biochemical and Physiological Effects:
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages And Limitations For Lab Experiments
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has several advantages and limitations for lab experiments. One advantage is its high reactivity, which allows it to undergo various reactions. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is also relatively easy to synthesize, making it readily available for use in experiments. However, 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is highly reactive and can be hazardous to handle. It also has a short half-life, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for the use of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde in scientific research. One direction is the development of new synthetic methods for 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde and its derivatives. Another direction is the study of the biological effects of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde and its derivatives. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has shown promise as an anticancer agent, and further studies could lead to the development of new cancer treatments. Additionally, the use of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde in materials science could lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde involves the reaction of 4,4-dichloro-4-fluorobutyraldehyde with chlorodifluoromethane in the presence of a base. The reaction takes place in a suitable solvent, usually dichloromethane or chloroform. The resulting product is then purified by column chromatography. The yield of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is typically around 60-70%.
Scientific Research Applications
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can undergo various reactions, making it an essential compound in the field of organic chemistry. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of fluorinated amino acids and peptides.
properties
CAS RN |
100482-85-7 |
|---|---|
Product Name |
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde |
Molecular Formula |
C5H4Cl3F3O2 |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
4,4-dichloro-3-[chloro(difluoro)methyl]-4-fluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4Cl3F3O2/c6-4(7,9)3(13,1-2-12)5(8,10)11/h2,13H,1H2 |
InChI Key |
ROAUSQYWMAOSJW-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O |
Canonical SMILES |
C(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O |
synonyms |
4,4-dichloro-3-(chloro-difluoro-methyl)-4-fluoro-3-hydroxy-butanal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



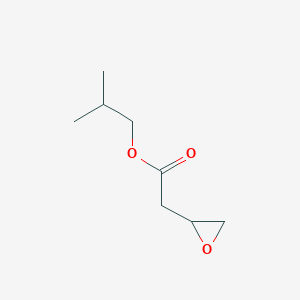
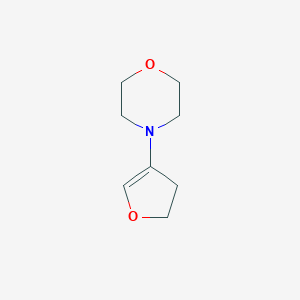
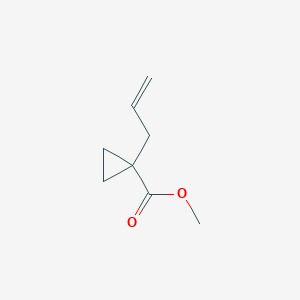
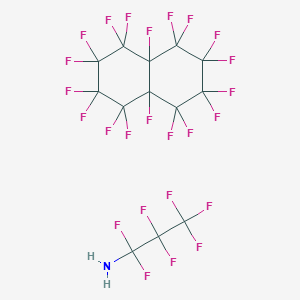
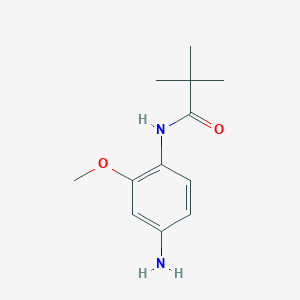
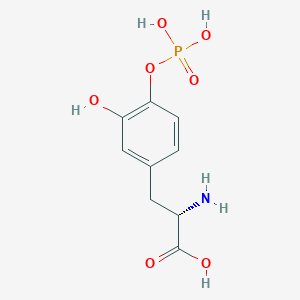
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
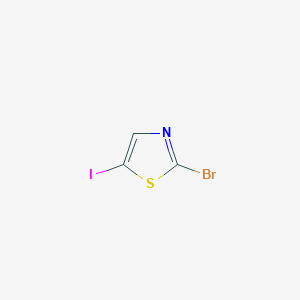

![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)



